(5,6-Dimethylpyrimidin-4-yl)methanol
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Overview
Description
(5,6-Dimethylpyrimidin-4-yl)methanol is a versatile chemical compound with the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two methyl groups at the 5 and 6 positions of the pyrimidine ring and a hydroxymethyl group at the 4 position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,6-Dimethylpyrimidin-4-yl)methanol typically involves the reaction of 5,6-dimethylpyrimidine with formaldehyde under basic conditions. The reaction proceeds via nucleophilic addition of the pyrimidine nitrogen to the carbonyl carbon of formaldehyde, followed by reduction to yield the desired alcohol .
Industrial Production Methods
The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
(5,6-Dimethylpyrimidin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding methyl derivative.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 5,6-Dimethylpyrimidine-4-carboxylic acid.
Reduction: 5,6-Dimethylpyrimidine-4-methane.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
(5,6-Dimethylpyrimidin-4-yl)methanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5,6-Dimethylpyrimidin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the pyrimidine ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (4,6-Dimethylpyrimidin-2-yl)methanol
- (2,6-Dimethylpyrimidin-4-yl)methanol
- (5,6-Dimethylpyrimidin-2-yl)methanol
Uniqueness
(5,6-Dimethylpyrimidin-4-yl)methanol is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. The presence of the hydroxymethyl group at the 4 position allows for unique reactivity and interactions compared to its isomers .
Properties
IUPAC Name |
(5,6-dimethylpyrimidin-4-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-6(2)8-4-9-7(5)3-10/h4,10H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIMPRFWEKFELX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1CO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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